Cas no 905562-98-3 ((6-Bromo-3-methoxypyridin-2-yl)methanol)

(6-Bromo-3-methoxypyridin-2-yl)methanol is a versatile pyridine derivative widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its bromo and methoxy functional groups make it a valuable building block for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. The hydroxymethyl group further enhances reactivity, allowing for derivatization into esters, ethers, or other functionalized compounds. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its structural features make it particularly useful in the development of biologically active molecules, including potential drug candidates and specialty chemicals.
(6-Bromo-3-methoxypyridin-2-yl)methanol structure
905562-98-3 structure
Product Name:(6-Bromo-3-methoxypyridin-2-yl)methanol
CAS No:905562-98-3
MF:C7H8BrNO2
MW:218.047921180725
CID:2136067
Update Time:2025-10-28

(6-Bromo-3-methoxypyridin-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-3-methoxy-2-Pyridinemethanol
    • (6-bromo-3-methoxypyridin-2-yl)methanol
    • NAMJUFGAODNUKB-UHFFFAOYSA-N
    • 6-Bromo-3-methoxypyridine-2-methanol
    • 2-Pyridinemethanol, 6-bromo-3-methoxy-
    • 6-bromo-2-hydroxymethyl-3-methoxypyridine
    • (6-Bromo-3-methoxypyridin-2-yl)methanol
    • Inchi: 1S/C7H8BrNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-3,10H,4H2,1H3
    • InChI Key: NAMJUFGAODNUKB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(CO)=N1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Topological Polar Surface Area: 42.4

(6-Bromo-3-methoxypyridin-2-yl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029012632-250mg
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905562-98-3 95%
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$980.00 2023-08-31
Alichem
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on (6-Bromo-3-methoxypyridin-2-yl)methanol

Recent Advances in the Study of (6-Bromo-3-methoxypyridin-2-yl)methanol (CAS: 905562-98-3) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound (6-Bromo-3-methoxypyridin-2-yl)methanol (CAS: 905562-98-3) has recently emerged as a significant intermediate in pharmaceutical synthesis and chemical biology research. This heterocyclic alcohol derivative has attracted considerable attention due to its versatile reactivity and potential applications in drug discovery. Recent studies have focused on its role as a building block for more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting various disease pathways.

Structural analysis reveals that the bromine substituent at the 6-position and the methoxy group at the 3-position of the pyridine ring provide unique electronic properties that make this compound particularly useful for palladium-catalyzed cross-coupling reactions. The hydroxymethyl group at the 2-position offers additional functionalization opportunities, allowing for the creation of diverse molecular architectures. These characteristics have made (6-Bromo-3-methoxypyridin-2-yl)methanol a valuable scaffold in medicinal chemistry programs.

Recent synthetic applications have demonstrated the compound's utility in constructing novel kinase inhibitor cores. A 2023 study published in the Journal of Medicinal Chemistry reported its use in developing selective JAK2 inhibitors, where the pyridine moiety served as a key pharmacophore. The researchers successfully employed Suzuki-Miyaura coupling reactions with the bromo-substituent to introduce various aryl groups, while the hydroxymethyl group was further modified to enhance target binding affinity and pharmacokinetic properties.

In chemical biology research, (6-Bromo-3-methoxypyridin-2-yl)methanol has been utilized as a precursor for fluorescent probes and molecular tags. Its ability to undergo efficient bioconjugation reactions while maintaining photophysical properties makes it particularly valuable for studying protein-ligand interactions and cellular processes. A recent Nature Chemical Biology publication highlighted its incorporation into activity-based probes for monitoring enzyme activity in live cells.

The compound's safety profile and handling considerations have also been subjects of recent investigations. While generally stable under standard laboratory conditions, studies recommend storage under inert atmosphere at low temperatures to prevent potential degradation. Appropriate personal protective equipment is advised when handling this compound due to its potential irritant properties, particularly to mucous membranes and the respiratory system.

Looking forward, the unique structural features of (6-Bromo-3-methoxypyridin-2-yl)methanol position it as a promising candidate for continued exploration in drug discovery and chemical biology. Ongoing research is investigating its potential in developing covalent inhibitors and PROTAC molecules, leveraging both its bromo-substituent for cross-coupling and its hydroxymethyl group for linker attachment. The compound's versatility suggests it will remain an important tool in medicinal chemistry for the foreseeable future.

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